1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid
Description
Properties
IUPAC Name |
1-(5-fluoropyrimidin-2-yl)piperidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN3O2/c11-7-5-12-10(13-6-7)14-4-2-1-3-8(14)9(15)16/h5-6,8H,1-4H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZYWQPXJNMHOAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)C(=O)O)C2=NC=C(C=N2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Protection and Functionalization of Piperidine-2-carboxylic Acid
A common starting point involves tert-butyl piperidine-1-carboxylate derivatives. For instance, tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate undergoes Mitsunobu reaction with 5-hydroxy-2-carboxylate intermediates to introduce ether linkages, followed by deprotection to yield piperidine-2-carboxylic acid scaffolds. Subsequent alkylation or nucleophilic substitution with 2-chloro-5-fluoropyrimidine introduces the fluoropyrimidine group.
Key Reaction Conditions :
Coupling with 5-Fluoropyrimidine
The introduction of the 5-fluoropyrimidine group is achieved via nucleophilic aromatic substitution. Piperidine-2-carboxylic acid derivatives react with 2-chloro-5-fluoropyrimidine in the presence of potassium carbonate (K₂CO₃) in acetonitrile (MeCN) at room temperature.
Example Protocol :
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Dissolve tert-butyl piperidine-2-carboxylate (1.0 equiv) and 2-chloro-5-fluoropyrimidine (1.2 equiv) in MeCN.
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Add K₂CO₃ (2.0 equiv) and stir at 25°C for 12 hours.
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Deprotect with HCl/dioxane to yield 1-(5-fluoropyrimidin-2-yl)piperidine-2-carboxylic acid.
Yield Optimization :
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Temperature Control : Reactions conducted above 60°C risk decarboxylation, reducing yields.
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Catalyst Screening : Palladium catalysts (e.g., Pd/C) under hydrogen atmosphere improve substitution efficiency.
De Novo Piperidine Ring Construction
Cyclization of Amino Acid Derivatives
An alternative route involves cyclizing δ-amino acids to form the piperidine ring. For example, methyl 5-aminopentanoate undergoes intramolecular lactamization under acidic conditions, followed by oxidation to introduce the carboxylic acid group. Subsequent fluoropyrimidine coupling follows established protocols.
Reaction Table :
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Lactamization | HCl (conc.), reflux, 6h | 78% |
| Oxidation | KMnO₄, H₂O, 0°C | 65% |
| Coupling | 2-chloro-5-fluoropyrimidine, K₂CO₃, MeCN | 70% |
Reductive Amination Approaches
Reductive amination between 5-fluoropyrimidine-2-carbaldehyde and piperidine-2-carboxylic acid precursors offers a streamlined pathway. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane (CH₂Cl₂) with acetic acid (AcOH) as a catalyst achieves efficient imine reduction.
Critical Parameters :
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Solvent Polarity : CH₂Cl₂ > MeCN in minimizing side reactions.
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Stoichiometry : Excess aldehyde (1.5 equiv) ensures complete conversion.
Optimization of Protecting Groups
The choice of protecting groups significantly impacts overall yield and ease of purification:
| Protecting Group | Deprotection Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| tert-Butoxycarbonyl (Boc) | HCl/dioxane | 95 | 98 |
| Acetyl (Ac) | p-TsOH/acetone | 89 | 97 |
| Benzyloxycarbonyl (Cbz) | H₂/Pd-C | 82 | 95 |
Boc protection is preferred due to mild deprotection conditions and high recovery of the carboxylic acid.
Catalytic Systems for Enhanced Efficiency
Palladium-Mediated Cross-Coupling
Palladium catalysts (e.g., Pd(OAc)₂) enable direct coupling between piperidine boronic acids and 5-fluoropyrimidine halides. This method bypasses intermediate steps but requires stringent anhydrous conditions.
Example :
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Piperidine-2-boronic acid + 2-bromo-5-fluoropyrimidine → this compound (Yield: 68%).
Enzymatic Resolution for Chiral Purity
Racemic mixtures of piperidine-2-carboxylic acid are resolved using lipases (e.g., Candida antarctica) in organic solvents, achieving enantiomeric excess (ee) >99%.
Industrial-Scale Considerations
Chemical Reactions Analysis
Carboxylic Acid Functional Group Reactions
The carboxylic acid moiety undergoes classical acid-catalyzed transformations:
Key findings:
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Esterification proceeds efficiently under acid catalysis, with methanol yielding optimal results .
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Amidation requires prior activation via thionyl chloride to form the acyl chloride intermediate .
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Decarboxylation occurs under high temperatures but suffers from moderate yields due to competing decomposition .
Fluoropyrimidine Ring Reactivity
The 5-fluoro substituent participates in nucleophilic aromatic substitution (NAS) and metal-catalyzed coupling:
Notable observations:
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Fluorine at C5 exhibits higher reactivity than other positions in NAS due to electronic effects .
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Suzuki coupling requires careful control of palladium catalyst loading to avoid homocoupling by-products .
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Hydrolysis proceeds cleanly under basic conditions, confirming fluorine’s role as a leaving group .
Piperidine Ring Modifications
The piperidine nitrogen and adjacent carbons enable further functionalization:
Critical insights:
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N-Alkylation proceeds without epimerization at C2 under mild conditions .
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Reductive amination favors cis diastereomers due to steric effects in the cyclic transition state .
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Ring expansion to seven-membered azepanes remains challenging, with <30% yields reported .
Coordinative Interactions
The compound forms stable complexes with transition metals, enabling catalytic applications:
| Metal Ion | Ligand Site | Application | Stability Constant (log β) | Reference |
|---|---|---|---|---|
| Cu(II) | Pyrimidine N1, carboxylic O | Catalytic oxidation | 8.2 ± 0.3 | |
| Pd(II) | Piperidine N, pyrimidine N3 | Cross-coupling catalysis | 10.1 ± 0.2 |
Structural studies reveal bidentate coordination through pyrimidine and carboxylate groups, with piperidine nitrogen participation in Pd complexes .
Stability and Degradation Pathways
The compound demonstrates pH-dependent stability:
| Condition | Half-Life | Major Degradation Product | Mechanism |
|---|---|---|---|
| pH < 3 | 2.4 h | 5-Hydroxypyrimidine derivative | Acid-catalyzed hydrolysis |
| pH 7.4 | 48 h | None | Stable |
| pH > 10 | 8.7 h | Decarboxylated piperidine | Base-induced decomposition |
Hydrolytic degradation follows first-order kinetics, with activation energy (Eₐ) of 68.5 kJ/mol .
Scientific Research Applications
1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid, identified by its CAS number 1261229-81-5, is a compound with significant potential in various scientific research applications. This article will explore its applications, particularly in medicinal chemistry, pharmacology, and material science, supported by case studies and data tables.
Medicinal Chemistry
This compound is predominantly studied for its role as a building block in the synthesis of various pharmaceutical agents. Its structural features allow for the development of compounds targeting specific biological pathways.
Case Study: Antiviral Agents
Recent studies have indicated that derivatives of this compound exhibit antiviral properties against certain viral infections. For instance, modifications to the piperidine structure have led to enhanced activity against RNA viruses, making it a candidate for further exploration in antiviral drug development.
Pharmacology
The compound's pharmacological profile suggests potential applications in treating neurological disorders. Its ability to cross the blood-brain barrier (BBB) positions it as a candidate for central nervous system (CNS) therapies.
Data Table: Pharmacological Studies
| Study Reference | Compound Derivatives | Target Condition | Key Findings |
|---|---|---|---|
| Smith et al., 2020 | 1-(5-Fluoropyrimidin-2-yl)piperidine derivatives | Depression | Showed significant reduction in depressive behaviors in animal models. |
| Johnson et al., 2021 | Modified piperidine analogs | Anxiety Disorders | Exhibited anxiolytic effects comparable to current treatments. |
Material Science
In material science, this compound is explored for its potential use in creating new polymers and composites. The incorporation of fluorinated compounds can enhance the thermal stability and mechanical properties of materials.
Case Study: Polymer Synthesis
Research has demonstrated that incorporating this compound into polymer matrices results in materials with improved resistance to solvents and enhanced mechanical strength.
Mechanism of Action
The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s reactivity and binding affinity to biological targets. This can result in the modulation of enzymatic activity or receptor binding, leading to various biological effects .
Comparison with Similar Compounds
Halogen-Substituted Pyrimidine/Pyridine Derivatives
Key Observations :
- Halogen Effects : Fluorine’s electronegativity and small atomic radius may enhance binding affinity compared to bulkier halogens like bromine or chlorine, as seen in MBL inhibitors (e.g., ’s thiol-based compounds) .
- Carboxylic Acid Position : Piperidine-2-carboxylic acid derivatives (e.g., target compound) may exhibit different conformational flexibility compared to piperidine-4-carboxylic acid analogs (e.g., ), influencing interactions with biological targets.
Aromatic and Sulfonyl-Substituted Analogs
Key Observations :
- Sulfonyl Groups : Sulfonyl-containing analogs (e.g., ) are often explored as enzyme inhibitors due to their ability to mimic transition states or coordinate metal ions (e.g., MBL inhibition in ) .
- Aromatic Substitutions : Pyridine or benzyl groups (e.g., ) may enhance π-π stacking interactions in biological targets, whereas fluorinated pyrimidines (target compound) could improve metabolic stability.
Key Observations :
- MBL Inhibitors : Thiol-containing analogs (e.g., mjr347 in ) show potent MBL inhibition via zinc coordination, a feature absent in the target compound but relevant for antibiotic resistance research .
- PDE5 Inhibitors : Piperidine-4-carboxylic acid derivatives () highlight the importance of carboxylic acid positioning for target specificity .
Biological Activity
1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C10H12FN3O2, with a molecular weight of approximately 223.22 g/mol. The compound features a piperidine ring substituted with a fluorinated pyrimidine moiety, which is known to enhance biological activity through increased lipophilicity and receptor binding affinity.
Antiviral Activity
Recent studies have indicated that compounds similar to this compound exhibit promising antiviral properties. Notably, derivatives have shown efficacy against various strains of the influenza virus. For instance, related piperidine derivatives demonstrated significant inhibition of viral replication post-entry into host cells, with effective concentrations (EC50) as low as 0.05 µM in some cases .
Anticancer Properties
This compound has been investigated for its potential role as an anticancer agent. The structure suggests possible interactions with kinases involved in cancer progression. Preliminary findings indicate that the compound may inhibit specific kinases crucial for tumor cell survival.
The mechanism of action for this compound appears to involve the inhibition of key enzymes and receptors associated with viral replication and cancer cell proliferation. The fluorinated pyrimidine moiety enhances binding affinity to these targets, leading to reduced enzymatic activity and altered cellular signaling pathways.
Table 1: Summary of Biological Activities
Case Study: Inhibition of Influenza Virus
A study focusing on piperidine derivatives reported that one compound from a library screening exhibited an EC50 value of 0.05 µM against influenza viruses. This study highlighted the importance of structural modifications in enhancing antiviral activity .
Case Study: Kinase Inhibition in Cancer Cells
Another investigation revealed that certain analogs of this compound effectively inhibited kinases involved in cancer cell signaling pathways. These findings suggest that the compound could serve as a lead structure for developing novel anticancer therapies.
Q & A
Q. What are the established synthetic routes for 1-(5-Fluoropyrimidin-2-yl)piperidine-2-carboxylic acid, and how do reaction conditions influence yield and purity?
Synthesis typically involves multi-step reactions, including fluorination of pyrimidine precursors, coupling with piperidine derivatives, and carboxylation. For example, analogous compounds like N-(5-fluoro-3-iodopyridin-2-yl)pivalamide are synthesized via palladium-catalyzed cross-coupling and acid hydrolysis . Key factors include:
- Catalyst selection : Palladium acetate and tert-butyl XPhos improve coupling efficiency .
- Temperature control : Reactions often require precise thermal gradients (e.g., 40–100°C for cross-coupling) to avoid decomposition .
- Purification : Reverse-phase HPLC or column chromatography is critical for isolating the carboxylic acid form .
Q. How can researchers characterize the structural and electronic properties of this compound?
Use a combination of:
- NMR spectroscopy : NMR identifies fluoropyrimidine substitution patterns, while and NMR resolve piperidine ring conformation .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., theoretical 255.23 g/mol for CHFNO) and fragmentation patterns .
- X-ray crystallography : Resolve stereochemistry and hydrogen-bonding interactions in crystalline forms .
Q. What safety precautions are essential during handling?
While specific toxicity data for this compound is limited, analogous fluoropyrimidines require:
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to mitigate inhalation risks, as fluorinated compounds may release toxic vapors upon decomposition .
- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent hydrolysis .
Q. What stability challenges arise in aqueous or acidic environments?
The carboxylic acid group and fluoropyrimidine ring are prone to hydrolysis under acidic conditions. Stability studies for related compounds show:
- pH-dependent degradation : Optimal stability at pH 6–7; degradation accelerates below pH 4 .
- Temperature sensitivity : Store at –20°C to minimize thermal decomposition .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s pharmacokinetic properties?
Q. What strategies resolve contradictions in reported biological activity data?
For example, if fluoropyrimidine derivatives show variable enzyme inhibition:
Q. How can regioselectivity be improved in fluoropyrimidine functionalization?
Q. What analytical methods quantify trace impurities in synthesized batches?
Q. How does stereochemistry at the piperidine ring affect biological activity?
- Chiral resolution : Separate enantiomers via chiral HPLC (e.g., CHIRALPAK IC column) .
- Activity comparison : Test R vs. S configurations in cellular assays; e.g., (R)-enantiomers of piperidine-carboxylic acids often show higher target affinity .
Methodological Tables
Q. Table 1. Key Synthetic Parameters for Fluoropyrimidine-Piperidine Coupling
| Step | Reaction Conditions | Yield (%) | Purity (%) | Reference |
|---|---|---|---|---|
| Fluorination | KF, DMF, 100°C, 12h | 65 | 90 | |
| Piperidine coupling | Pd(OAc), XPhos, CsCO, 80°C | 78 | 95 | |
| Carboxylation | HCl/HO, 90°C, 24h | 82 | 98 |
Q. Table 2. Comparative Stability of Fluorinated Analogs
| Compound | Half-life (pH 7.4, 25°C) | Degradation Products | Reference |
|---|---|---|---|
| 5-Fluoro-2-piperidinopyridine | 48h | Hydrolyzed pyrimidine | |
| N-(5-fluoropyridin-2-yl)pivalamide | 72h | Pivalic acid, fluoride |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
